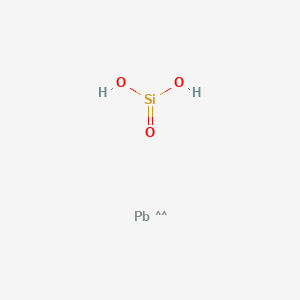
Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- is a specialized organosilicon compound. It is characterized by the presence of a benzene ring substituted with a chlorodimethylsilyl group and a chloromethyl group. This compound is notable for its applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- typically involves the reaction of benzene derivatives with chlorodimethylsilane and chloromethyl reagents. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. Common solvents used include dichloromethane and toluene, and the reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis. The final product is often purified through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The chlorodimethylsilyl group is sensitive to moisture and can hydrolyze to form silanols.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of benzene derivatives, while oxidation can produce silanols and other oxidized products .
科学研究应用
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism by which Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophiles, while the chlorodimethylsilyl group can participate in silicon-based chemistry. These interactions can lead to the formation of new compounds and materials with unique properties .
相似化合物的比较
Similar Compounds
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-4-(chloromethyl)-: Similar structure but with different substitution pattern.
1,2-Bis(chlorodimethylsilyl)ethane: Contains two chlorodimethylsilyl groups but lacks the benzene ring.
Chlorodimethylphenethylsilane: Similar silicon-containing compound with different substituents.
Uniqueness
Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
属性
分子式 |
C11H16Cl2Si |
|---|---|
分子量 |
247.23 g/mol |
IUPAC 名称 |
chloro-(3-chloro-2-phenylpropyl)-dimethylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-14(2,13)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI 键 |
OJDWBRKLYKKDSC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CC(CCl)C1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-prop-2-enyl-5H-purine-6,8-dione](/img/structure/B12353803.png)


![5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12353830.png)





![3-[[7-[3-[Ethyl[2-(phosphonooxy)ethyl]amino]propoxy]-4-quinazolinyl]amino]-N-(3-fluorophenyl)-1H-pyrazole-5-acetamide](/img/structure/B12353876.png)
![[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13R,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-1-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyl-oxan-4-yl]-dimethyl-oxid](/img/structure/B12353878.png)

